5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester
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Overview
Description
5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a phenyl group, a toluene-4-sulfonyl group, and an ethyl ester functional group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of a pyrrole derivative with a phenyl group and a toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or sulfides.
Scientific Research Applications
5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde
- 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-yl-methanol
Uniqueness
5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group, in particular, can influence its reactivity and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQMBQVZLRIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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